![molecular formula C22H26N2O3 B12303864 methyl (13E)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B12303864.png)
methyl (13E)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-(13E)-13-Ethyliden-18-hydroxy-8-methyl-8,15-diazahexacyclo[142101,902,7010,15Diese Verbindung ist ein Derivat des Alkaloids Quebrachidin, das in bestimmten Pflanzenarten vorkommt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-(13E)-13-Ethyliden-18-hydroxy-8-methyl-8,15-diazahexacyclo[142101,902,7010,15012,17]nonadeca-2,4,6-trien-17-carboxylat umfasst mehrere Schritte, beginnend mit einfacheren organischen MolekülenSpezielle Reaktionsbedingungen, wie Temperatur, Druck und die Verwendung von Katalysatoren, sind entscheidend für die erfolgreiche Synthese dieser Verbindung .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet typischerweise den Einsatz fortschrittlicher Techniken wie Chromatographie zur Reinigung und spektroskopischer Methoden zur Charakterisierung .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-(13E)-13-Ethyliden-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-17-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppe kann zu einem Keton oder Aldehyd oxidiert werden.
Reduktion: Die Ethyliden-Gruppe kann zu einer Ethyl-Gruppe reduziert werden.
Substitution: Funktionelle Gruppen können unter geeigneten Bedingungen durch andere Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert spielen eine bedeutende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation der Hydroxygruppe zu einem Keton führen, während die Reduktion der Ethyliden-Gruppe zu einer Ethyl-substituierten Verbindung führen kann .
Wissenschaftliche Forschungsanwendungen
Methyl-(13E)-13-Ethyliden-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-17-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung komplexer organischer Reaktionen und Mechanismen verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie antimikrobielle und krebshemmende Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen, einschließlich der Medikamentenentwicklung.
Wirkmechanismus
Der Wirkmechanismus von Methyl-(13E)-13-Ethyliden-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-17-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Zum Beispiel kann es an bestimmte Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of methyl (13E)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl-13-ethyliden-18-hydroxy-5-methoxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-17-carboxylat: Eine ähnliche Verbindung mit einer Methoxygruppe anstelle einer Hydroxygruppe.
Einzigartigkeit
Die Einzigartigkeit von Methyl-(13E)-13-Ethyliden-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-17-carboxylat liegt in seinen spezifischen funktionellen Gruppen und deren Anordnung innerhalb der hexacyclischen Struktur. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, die es für verschiedene Forschungsanwendungen wertvoll machen .
Eigenschaften
Molekularformel |
C22H26N2O3 |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
methyl (13E)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate |
InChI |
InChI=1S/C22H26N2O3/c1-4-12-11-24-16-9-14(12)22(20(26)27-3)17(24)10-21(19(22)25)13-7-5-6-8-15(13)23(2)18(16)21/h4-8,14,16-19,25H,9-11H2,1-3H3/b12-4- |
InChI-Schlüssel |
DOUQNGAJTIRQPP-QCDXTXTGSA-N |
Isomerische SMILES |
C/C=C\1/CN2C3CC1C4(C2CC5(C3N(C6=CC=CC=C65)C)C4O)C(=O)OC |
Kanonische SMILES |
CC=C1CN2C3CC1C4(C2CC5(C3N(C6=CC=CC=C65)C)C4O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


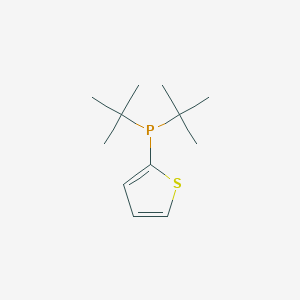
![rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B12303788.png)
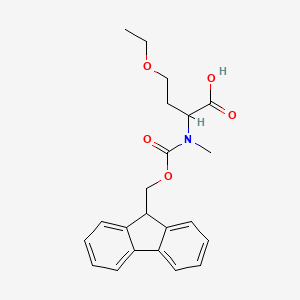
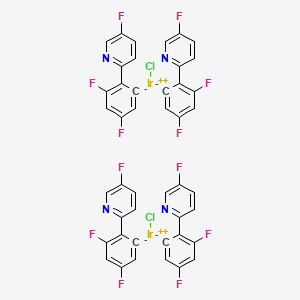
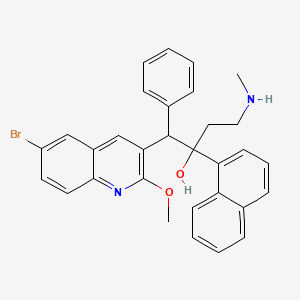
![Tetrasodium;[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12303820.png)

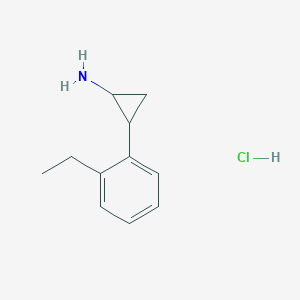
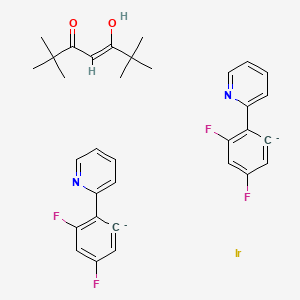
![N-[2-[2-[2-[2-[3-[[2-methyl-2-[pent-4-ynoxy(diphenyl)silyl]oxypropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303840.png)
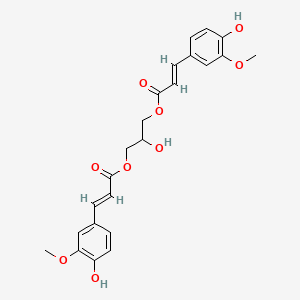
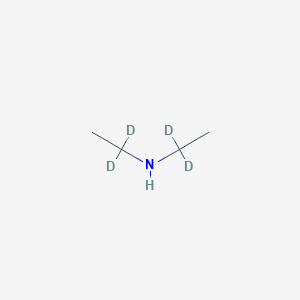
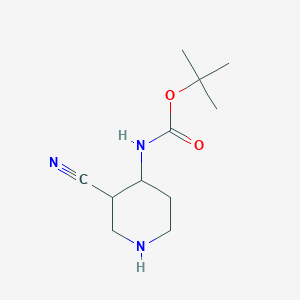
![(2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B12303857.png)
